molecular formula C14H20O10 B2479386 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose CAS No. 22860-22-6

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose

Cat. No. B2479386
CAS RN: 22860-22-6
M. Wt: 348.304
InChI Key: IEOLRPPTIGNUNP-DGTMBMJNSA-N
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Description

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose (CAS Number: 22860-22-6) is an acetylated sugar compound. It is also known as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose . This compound has applications in organic synthesis .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose has been studied. It can be prepared through the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl alpha-D-glucopyranosides .


Chemical Reactions Analysis

The anomeric effect during deacetylation and dealkylation of this compound has been demonstrated both experimentally and computationally. The conversion of configuration at the anomeric site has been observed, and NMR coupling constants have been used to study stereochemistry .

Scientific Research Applications

Polysaccharide Fragment Synthesis

The compound’s acetylated form has been employed in the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of O-specific polysaccharides. These fragments aid in understanding bacterial cell surface structures and developing vaccines against pathogenic bacteria.

Mechanism of Action

Target of Action

Similar compounds have been known to stimulate proinsulin biosynthesis , suggesting a potential role in insulin regulation and glucose metabolism.

Mode of Action

The attack of a water molecule on this intermediate leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl alpha- or beta-glucopyranose .

Result of Action

Based on its potential role in stimulating proinsulin biosynthesis , it may have implications in glucose metabolism and insulin regulation.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-DGTMBMJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

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